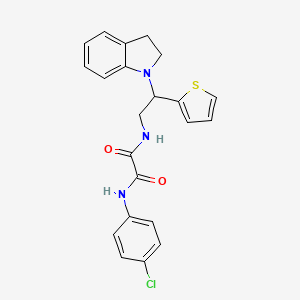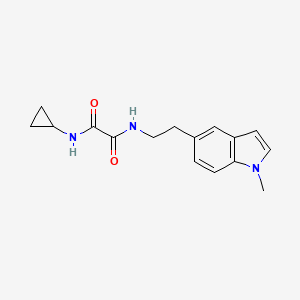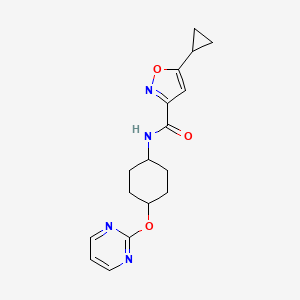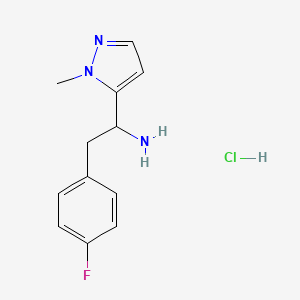![molecular formula C25H22N2O5 B2533776 3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951929-30-9](/img/structure/B2533776.png)
3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermally Curable Benzoxazine Monomers
The compound has been used in the synthesis of new monomers possessing both benzoxazine and coumarin rings. These monomers are characterized by their ability to undergo photodimerization and demonstrate thermal ring-opening reactions. Such compounds could have applications in materials science, particularly in the development of polymers with unique properties like photodimerization and thermal stability (Kiskan & Yagcı, 2007).
Crystal Structure Studies
These compounds are also useful in crystallography. For instance, the crystal structures of isomeric compounds containing the 1,3-oxazin ring have been analyzed to understand their molecular interactions and structural motifs. Such studies are fundamental in the field of crystal engineering and pharmaceutical design (de Souza et al., 2015).
Synthesis and Biological Activities
Compounds with the 1,3-oxazin ring have been synthesized and evaluated for biological activities, such as DNA-PK inhibition and anti-platelet activity. These studies contribute to the field of medicinal chemistry, exploring potential therapeutic applications of these compounds (Ihmaid et al., 2012).
Photophysical and Electrochemical Properties
Research has also been conducted on the photophysical and electrochemical properties of compounds containing the 1,3-oxazin ring. These studies are significant in developing new materials for optoelectronic applications (Golla et al., 2020).
Multi-Stimuli-Responsive Properties
Some derivatives exhibit luminescent properties and form nano-aggregates with enhanced emission in certain solutions, showing potential for use in sensor technology and material science (Srivastava et al., 2017).
Pharmacological Evaluation
There are studies on the anti-inflammatory properties of 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives, indicating potential therapeutic applications in treating inflammatory disorders (Zhang et al., 2017).
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-18-7-8-19(23(12-18)30-2)20-11-16-6-9-22-21(24(16)32-25(20)28)14-27(15-31-22)13-17-5-3-4-10-26-17/h3-12H,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFYGXKFCXSKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CC=CC=N5)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2533693.png)

![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2533695.png)



![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-5-chloro-2-methylsulfonylpyridine-4-carboxamide](/img/structure/B2533701.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2533704.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide](/img/structure/B2533707.png)


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-fluorophenyl)amino)formamide](/img/structure/B2533716.png)